3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Description
The compound 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane features a bicyclic 6-oxabicyclo[3.1.0]hexane core, characterized by a fused cyclopropane and tetrahydrofuran ring system. The 3-position is substituted with a propan-2-yloxymethyl group (–CH2–O–iPr), contributing to its steric and electronic properties.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H16O2/c1-6(2)10-5-7-3-8-9(4-7)11-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
KRTNVAVRTJKMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopentene oxide with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Stereochemical Variations
The 6-oxabicyclo[3.1.0]hexane scaffold is highly modular, with substituents and stereochemistry significantly altering physicochemical and reactive properties. Key comparisons include:
Table 1: Substituent and Stereochemical Comparisons
Physicochemical and Reactivity Profiles
Table 2: Physicochemical and Reactivity Comparisons
Biological Activity
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a bicyclic structure with an ether functionality, which may influence its interaction with biological systems. Its molecular formula is C10H16O2, and it possesses unique stereochemical properties that could affect its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties against a range of pathogens.
- Antioxidant Properties : The presence of certain functional groups may contribute to the compound's ability to scavenge free radicals.
- Neuroprotective Effects : Compounds in this class have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.
The mechanisms through which 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane may exert its effects include:
- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical responses.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Free Radical Scavenging : The antioxidant capacity may be due to the ability of the compound to donate electrons to free radicals, thereby neutralizing them.
Case Study 1: Antimicrobial Activity
A study conducted on a series of bicyclic compounds demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane | 48 | Pseudomonas aeruginosa |
Case Study 2: Neuroprotective Effects
In vitro studies have shown that similar bicyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
